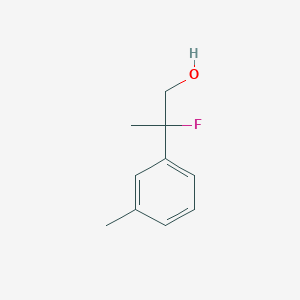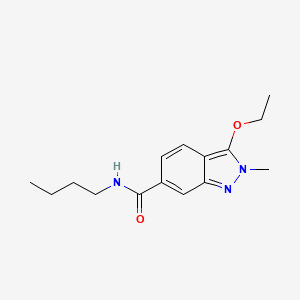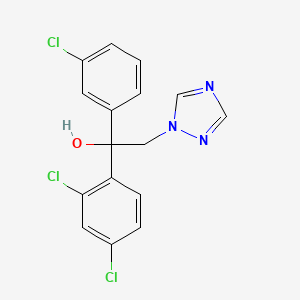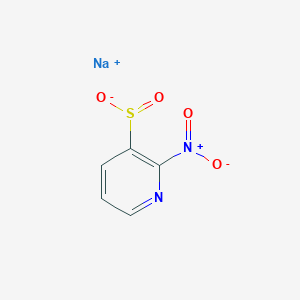
Sodium 2-nitropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-nitropyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-nitropyridine-3-sulfinate typically involves the sulfonylation of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
- Various substituted pyridines from nucleophilic substitution.
Sulfonic acids: from oxidation.
Sulfides: from reduction.
Scientific Research Applications
Sodium 2-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is used in the modification of biomolecules and the study of sulfur-containing biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of sodium 2-nitropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is primarily due to the presence of the nitro group, which activates the pyridine ring towards nucleophilic attack.
Molecular Targets and Pathways:
Sulfonylation Reactions: The compound targets nucleophilic sites on substrates, leading to the formation of sulfonylated derivatives.
Biological Pathways: In biological systems, it may interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Sodium 2-nitropyridine-3-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
Uniqueness:
- Reactivity: this compound exhibits unique reactivity due to the presence of both the nitro and sulfonyl groups, which enhance its electrophilic and nucleophilic properties.
- Applications: Its versatility in forming a wide range of organosulfur compounds sets it apart from other sulfinates.
Properties
Molecular Formula |
C5H3N2NaO4S |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
sodium;2-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-4(12(10)11)2-1-3-6-5;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
DVYNPYOYMMUARY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


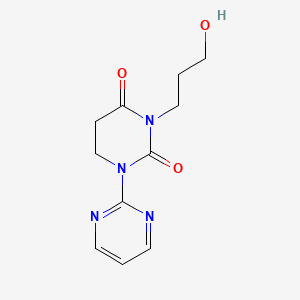
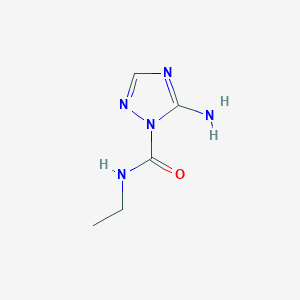
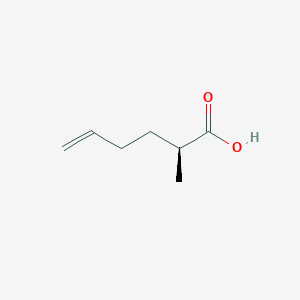
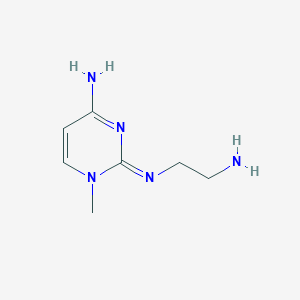
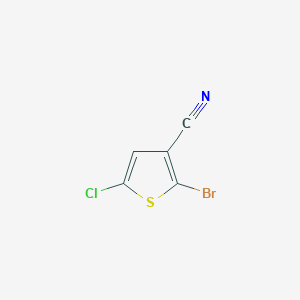
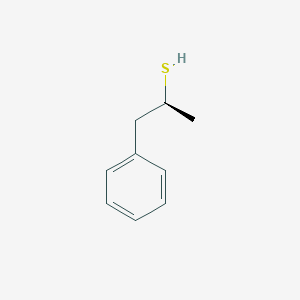
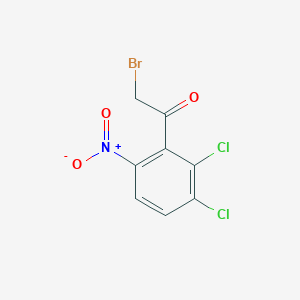
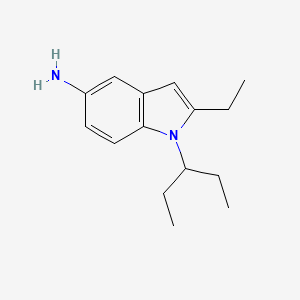
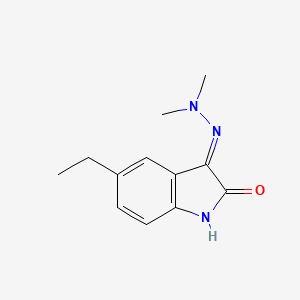
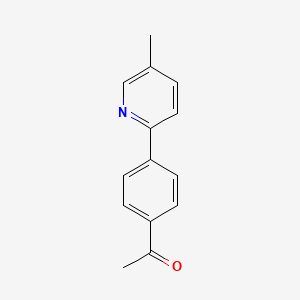
![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
